rac Ambrisentan-d3
Overview
Description
Ambrisentan-d3 is a deuterated form of Ambrisentan, a selective type A endothelin receptor antagonist. It is primarily used in the treatment of pulmonary arterial hypertension. The deuterium atoms in Ambrisentan-d3 replace the hydrogen atoms, which can enhance the compound’s metabolic stability and pharmacokinetic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ambrisentan-d3 involves the incorporation of deuterium atoms into the molecular structure of Ambrisentan. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium atoms using deuterated reagents under specific conditions.
Deuterated Reagents: Using deuterated starting materials or intermediates in the synthesis process to ensure the incorporation of deuterium atoms.
Industrial Production Methods: Industrial production of Ambrisentan-d3 follows similar principles but on a larger scale. The process involves:
Optimization of Reaction Conditions: Ensuring high yield and purity of the final product by optimizing reaction conditions such as temperature, pressure, and solvent choice.
Quality Control: Rigorous quality control measures to ensure the consistency and safety of the produced compound.
Chemical Reactions Analysis
Types of Reactions: Ambrisentan-d3 undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions, where functional groups in the compound are replaced with other groups, can be carried out using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various halogenating agents, nucleophiles, and electrophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated alcohols.
Scientific Research Applications
Ambrisentan-d3 has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the metabolic pathways and stability of Ambrisentan.
Biology: Employed in biological studies to investigate the effects of deuterium substitution on the biological activity of Ambrisentan.
Medicine: Utilized in pharmacokinetic studies to understand the drug’s behavior in the body and improve its therapeutic efficacy.
Industry: Applied in the development of new pharmaceuticals with enhanced properties due to deuterium substitution.
Mechanism of Action
Ambrisentan-d3 exerts its effects by selectively blocking the type A endothelin receptor. Endothelin-1, an endogenous peptide, binds to this receptor and causes vasoconstriction and cell proliferation. By inhibiting this interaction, Ambrisentan-d3 allows blood vessels to relax, reducing blood pressure and alleviating symptoms of pulmonary arterial hypertension .
Comparison with Similar Compounds
Bosentan: Another endothelin receptor antagonist used for pulmonary arterial hypertension.
Macitentan: A dual endothelin receptor antagonist with similar applications.
Sildenafil: A phosphodiesterase type 5 inhibitor used for pulmonary arterial hypertension and erectile dysfunction.
Uniqueness of Ambrisentan-d3: Ambrisentan-d3’s uniqueness lies in its deuterium substitution, which enhances its metabolic stability and pharmacokinetic profile compared to its non-deuterated counterpart, Ambrisentan .
Properties
IUPAC Name |
2-(4,6-dimethylpyrimidin-2-yl)oxy-3,3-diphenyl-3-(trideuteriomethoxy)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4/c1-15-14-16(2)24-21(23-15)28-19(20(25)26)22(27-3,17-10-6-4-7-11-17)18-12-8-5-9-13-18/h4-14,19H,1-3H3,(H,25,26)/i3D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUJTZYPIHDYQMC-HPRDVNIFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC(C(=O)O)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC(C1=CC=CC=C1)(C2=CC=CC=C2)C(C(=O)O)OC3=NC(=CC(=N3)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70675547 | |
Record name | 2-[(4,6-Dimethylpyrimidin-2-yl)oxy]-3-[(~2~H_3_)methyloxy]-3,3-diphenylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70675547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1189479-60-4 | |
Record name | 2-[(4,6-Dimethylpyrimidin-2-yl)oxy]-3-[(~2~H_3_)methyloxy]-3,3-diphenylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70675547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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